

800CW vs. Cy7: A Comparative Guide for Quantitative Western Blotting

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Compound of Interest

Compound Name: 800CW acid

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The choice of near-infrared (NIR) fluorescent dyes is a critical determinant of success in quantitative western blotting. The 800 nm channel, in particular, offers significant advantages due to reduced autofluorescence from biological samples, leading to higher signal-to-noise ratios. This guide provides an objective comparison of two commonly used dyes in this channel: IRDye® 800CW and Cyanine7 (Cy7). This analysis is based on available experimental data to aid researchers in selecting the optimal reagent for their quantitative western blotting needs.

Performance Comparison: 800CW and Cy7

While direct head-to-head quantitative data from a single comparative study for all performance metrics in a western blot application is limited, a comprehensive review of available literature allows for a strong comparative analysis.

Spectral Properties

Both 800CW and Cy7 operate in the near-infrared spectrum, minimizing background interference from membranes and biological molecules. Their spectral characteristics are summarized below.

Property	IRDye® 800CW	Cy7
Excitation Maximum (nm)	~774	~750
Emission Maximum (nm)	~789	~773
Molar Extinction Coefficient (cm ⁻¹ M ⁻¹)	~240,000	Not consistently reported, but generally high for cyanine dyes
Quantum Yield	~0.12-0.15	Not consistently reported, can be lower and more variable than 800CW

Key Performance Metrics in Quantitative Western Blotting

The ideal fluorescent dye for quantitative western blotting should exhibit high signal intensity, a superior signal-to-noise ratio, and excellent photostability.

Performance Metric	IRDye® 800CW	Cy7	Summary
Signal Intensity & Sensitivity	High. Often cited for its brightness and high sensitivity in the 800 nm channel.[1]	Generally provides good signal.	800CW is frequently highlighted for its high sensitivity, which is crucial for the detection of low-abundance proteins.
Signal-to-Noise Ratio (SNR)	High. Benefits from low background autofluorescence in the NIR range.[2]	Good. Also benefits from the low background of the NIR spectrum.	While both dyes leverage the advantages of the NIR spectrum, 800CW is often associated with very low background, contributing to a high SNR.[2]
Photostability	High. Known for its robust performance and resistance to photobleaching.[3]	Moderate to Low. Cyanine dyes, including Cy7, are known to be susceptible to photobleaching, which can impact the accuracy of quantitative measurements over time.[4]	800CW demonstrates superior photostability, ensuring a more stable signal during imaging and potential re-imaging of blots.[3] This is a critical factor for obtaining reproducible quantitative data.
Reproducibility	High. Its stability contributes to more consistent results between experiments.	Moderate. The potential for photobleaching can introduce variability.[4]	The higher stability of 800CW generally leads to better reproducibility in quantitative western blotting.

Experimental Protocols

A detailed and optimized protocol is essential for achieving reliable and reproducible quantitative western blotting results. Below is a comprehensive protocol for using NIR dyes like 800CW or Cy7, with a focus on the LI-COR Odyssey imaging system as a common platform for this application.^[4]

Quantitative Near-Infrared (NIR) Western Blotting Protocol

1. Sample Preparation and Electrophoresis:

- Prepare protein lysates from cells or tissues.
- Determine protein concentration using a standard assay (e.g., BCA).
- Denature protein samples by boiling in Laemmli sample buffer.
- Load equal amounts of protein per lane onto a polyacrylamide gel.
- Perform electrophoresis to separate proteins by size.

2. Protein Transfer:

- Transfer separated proteins from the gel to a low-fluorescence polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Ensure complete transfer by verifying with a total protein stain if desired.

3. Blocking:

- Block the membrane for 1 hour at room temperature with an appropriate blocking buffer (e.g., Intercept® (TBS) or (PBS) Blocking Buffer) to prevent non-specific antibody binding.

4. Primary Antibody Incubation:

- Dilute the primary antibody in a suitable antibody diluent (e.g., Intercept® T20 Antibody Diluent).

- Incubate the blot with the primary antibody solution for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.

5. Washing:

- Wash the membrane three to four times for 5 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween® 20) or PBST (Phosphate-Buffered Saline with 0.1% Tween® 20) to remove unbound primary antibody.

6. Secondary Antibody Incubation:

- Dilute the NIR-conjugated secondary antibody (e.g., IRDye® 800CW goat anti-mouse or Cy7 goat anti-mouse) in the antibody diluent. A recommended starting dilution for IRDye® 800CW is 1:15,000 to 1:20,000.
- Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation. Protect the membrane from light during this and subsequent steps.

7. Final Washes:

- Repeat the washing step (step 5) to remove unbound secondary antibody.

8. Imaging:

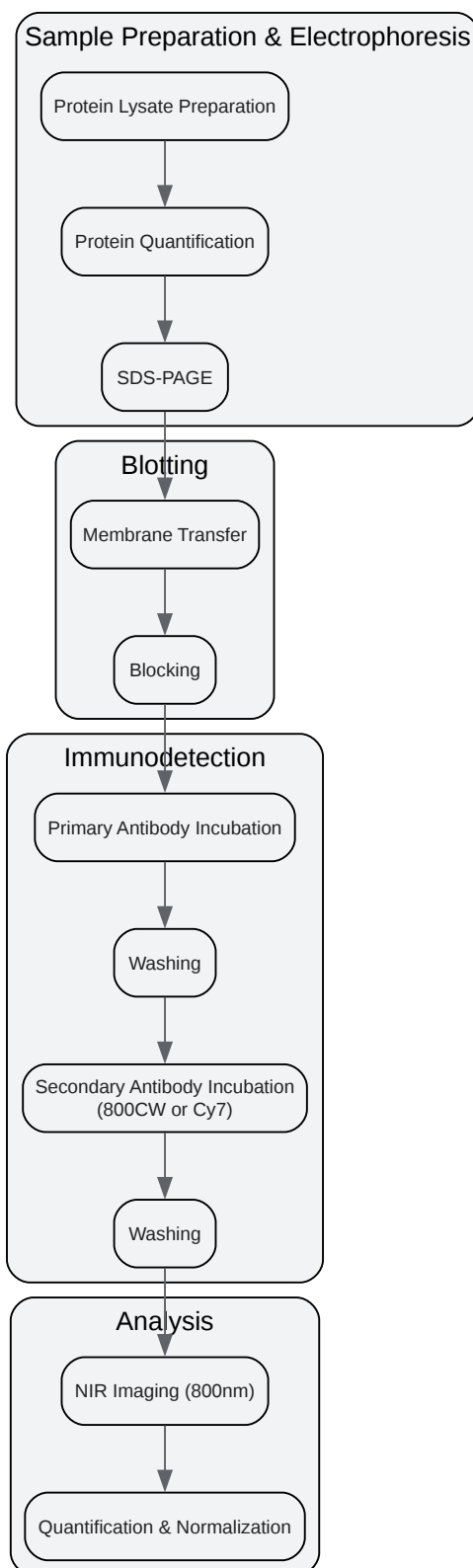
- Rinse the membrane with PBS or TBS to remove residual Tween® 20.[\[4\]](#)
- Image the blot on a NIR imaging system (e.g., LI-COR Odyssey) in the appropriate channel (800 nm for 800CW and Cy7).

9. Quantification:

- Use appropriate software (e.g., Image Studio™) to quantify the band intensities.
- Normalize the signal of the protein of interest to a loading control (e.g., a housekeeping protein or total protein stain) to account for variations in protein loading and transfer.

Mandatory Visualizations

Quantitative Western Blotting Workflow

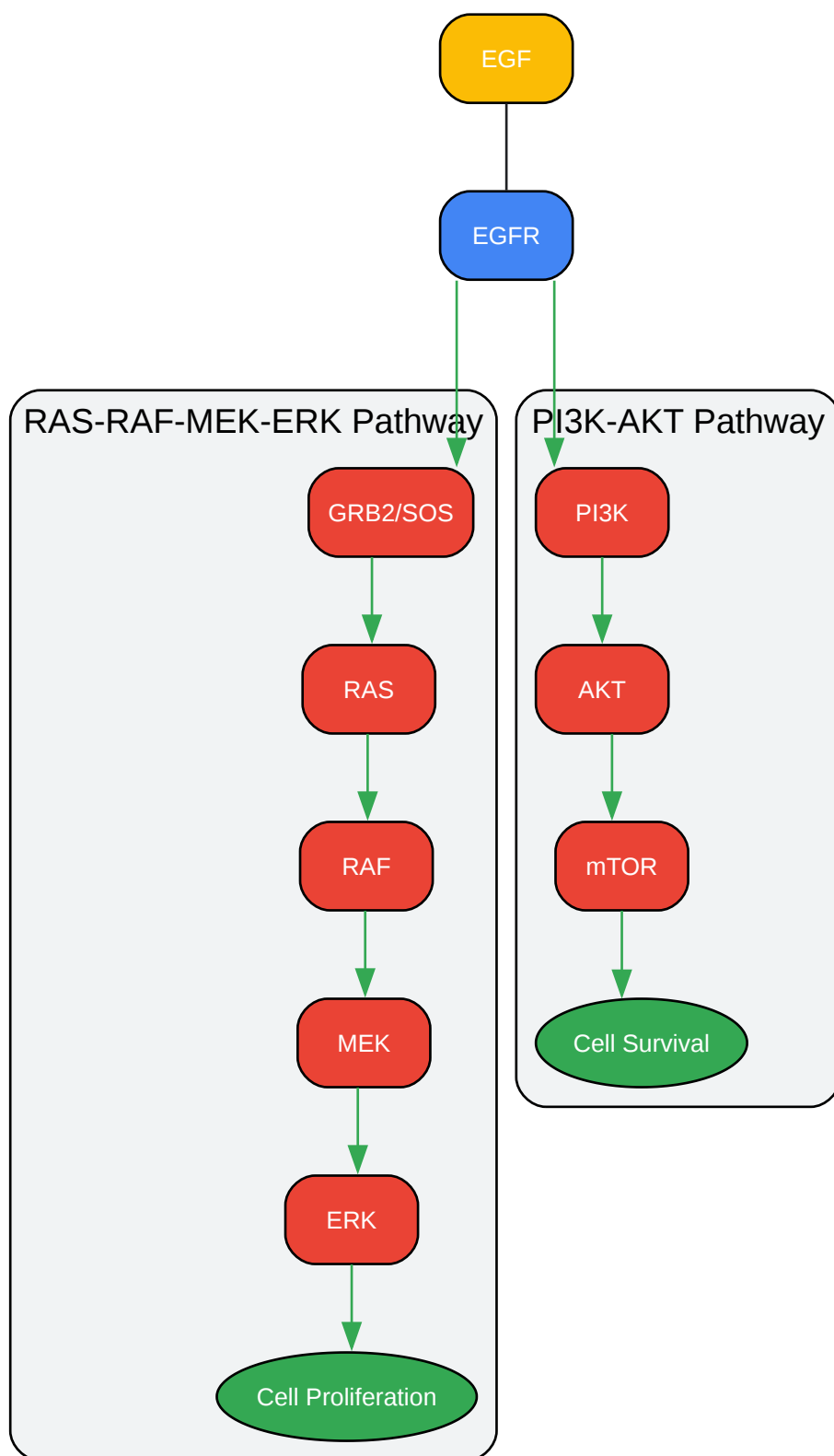


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Caption: A typical workflow for quantitative western blotting using near-infrared dyes.

EGFR Signaling Pathway

A common application of quantitative western blotting is the analysis of signaling pathways. The Epidermal Growth Factor Receptor (EGFR) pathway is a key regulator of cell proliferation and is frequently studied in cancer research.



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Caption: Simplified diagram of the EGFR signaling pathway, often analyzed by western blot.

Conclusion

For researchers prioritizing high sensitivity, signal stability, and reproducibility in their quantitative western blotting experiments, IRDye® 800CW presents a compelling choice. Its superior photostability is a key advantage over Cy7, minimizing a potential source of variability and enhancing the reliability of quantitative data. While Cy7 is a viable NIR dye, its susceptibility to photobleaching requires careful optimization of imaging conditions to ensure accurate and reproducible results. The selection of the appropriate dye should be guided by the specific requirements of the experiment, with a strong consideration for the quantitative accuracy and reproducibility demanded by the research goals.

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